molecular formula C10H15N3O2 B1521375 Tert-butyl 6-aminopyridin-2-ylcarbamate CAS No. 322690-31-3

Tert-butyl 6-aminopyridin-2-ylcarbamate

Cat. No.: B1521375
CAS No.: 322690-31-3
M. Wt: 209.24 g/mol
InChI Key: KEKAANXUQSMDMK-UHFFFAOYSA-N
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Description

Structural Characterization of Tert-butyl 6-aminopyridin-2-ylcarbamate

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as tert-butyl N-(6-aminopyridin-2-yl)carbamate. This naming convention follows established protocols for carbamate functional groups where the tert-butyl group serves as the alkyl component of the carbamate ester. The systematic name clearly indicates the presence of the tert-butyl group (1,1-dimethylethyl) attached through an oxygen atom to the carbonyl carbon of the carbamate functionality. The pyridine ring system is numbered according to standard heterocyclic nomenclature, with the amino group positioned at the 6-carbon and the carbamate nitrogen attachment at the 2-carbon of the pyridine ring.

Alternative nomenclature systems and synonyms for this compound include several variations that maintain chemical accuracy while providing different perspectives on structural organization. The compound is also recognized as 2-Amino-6-(Boc-amino)pyridine, where "Boc" represents the tert-butoxycarbonyl protecting group commonly employed in peptide and organic synthesis. Additional systematic names include 2-Amino-6-(tert-butoxycarbonylamino)pyridine and (6-Amino-pyridin-2-yl)-carbamic acid tert-butyl ester, each emphasizing different aspects of the molecular structure. The Chemical Abstracts Service registry number 322690-31-3 serves as the unique identifier for this compound in chemical databases and literature.

The molecular descriptor systems provide standardized representations of the compound structure through various encoding methods. The Simplified Molecular Input Line Entry System code is represented as CC(C)(C)OC(=O)NC1=CC=CC(=N1)N, which systematically describes the connectivity and bonding patterns within the molecule. The International Chemical Identifier string and corresponding International Chemical Identifier Key (KEKAANXUQSMDMK-UHFFFAOYSA-N) offer additional standardized methods for compound identification and database searching.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of carbamate-substituted pyridine derivatives, with specific angular relationships between functional groups that influence both chemical reactivity and physical properties. Crystallographic analysis reveals that the compound adopts a crystalline form with well-defined structural parameters and intermolecular interactions that stabilize the solid-state arrangement. The melting point range of 125.0 to 129.0 degrees Celsius indicates a relatively stable crystalline lattice with moderate intermolecular forces.

Comparative crystallographic studies of related carbamate-pyridine compounds provide insights into the probable structural characteristics of this compound. Research on tert-butyl N-(4-methyl-2-pyridyl)carbamate demonstrates that such compounds typically form dimers through intermolecular N-H···N hydrogen bonds, with the crystal structure containing two crystallographically independent molecules. The dihedral angle between the pyridine ring and the carbamate plane in related structures ranges from 3.5 to 12.1 degrees, suggesting similar conformational preferences for this compound.

The carbamate functional group in these structures exhibits partial double bond character in the N-C bond connecting the nitrogen to the carbonyl carbon. In related compounds, this bond length typically measures between 1.367 and 1.373 Angstroms, which is intermediate between single and double bond lengths, indicating resonance stabilization. The tert-butyl group adopts its characteristic tetrahedral geometry, with the bulky substituent providing steric protection for the carbamate functionality and influencing the overall molecular conformation.

Physical property measurements confirm the crystalline nature of the compound, with reported density values of 1.202±0.06 grams per cubic centimeter. The compound exhibits a white to light yellow powder or crystal appearance, consistent with the electronic structure of the conjugated pyridine-carbamate system. Storage requirements specify maintenance under inert gas atmosphere at 2-8 degrees Celsius, indicating moderate thermal stability and sensitivity to atmospheric moisture or oxidation.

Spectroscopic Characterization Techniques

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. The compound demonstrates solubility in methanol, facilitating solution-state spectroscopic measurements. Comprehensive spectroscopic analysis typically encompasses Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and infrared spectroscopy, each providing complementary structural information essential for complete molecular characterization.

High Performance Liquid Chromatography analysis confirms purity levels of minimum 95.0 area percent, while nonaqueous titration methods yield purity values of minimum 97.0 percent. These analytical results establish the compound as suitable for research applications requiring high chemical purity. The crystalline form facilitates solid-state characterization techniques, while the methanol solubility enables solution-phase spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the this compound structure. Proton Nuclear Magnetic Resonance analysis would be expected to reveal characteristic signals for the tert-butyl group appearing as a singlet around 1.4-1.5 parts per million, corresponding to the nine equivalent methyl protons. The pyridine ring protons would appear in the aromatic region between 6.5 and 8.5 parts per million, with distinct chemical shifts reflecting the electronic influence of the amino and carbamate substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework, with the carbonyl carbon of the carbamate group expected to appear around 150-160 parts per million. The tert-butyl quaternary carbon would appear around 80 parts per million, while the methyl carbons of the tert-butyl group would resonate around 28 parts per million. The pyridine ring carbons would appear in the aromatic region between 110 and 160 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects.

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, while less commonly employed, would provide valuable information about the three nitrogen atoms in the molecule. The pyridine nitrogen would be expected to show a characteristic chemical shift distinct from the amino nitrogen and the carbamate nitrogen, reflecting their different chemical environments and bonding patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 209, corresponding to the molecular weight of 209.25 atomic mass units. Predicted collision cross section values for various adduct ions have been calculated, with the protonated molecular ion [M+H]+ exhibiting a mass-to-charge ratio of 210.12370 and a predicted collision cross section of 147.5 square Angstroms.

Common fragmentation pathways would include loss of the tert-butyl group (mass loss of 57 atomic mass units) to generate a fragment at mass-to-charge ratio 152, corresponding to the aminopyridyl carbamate portion. Further fragmentation might involve loss of carbon dioxide (mass loss of 44 atomic mass units) from the carbamate group, yielding fragments characteristic of the substituted aminopyridine system. The base peak in the mass spectrum would likely correspond to the most stable fragment ion, potentially the protonated aminopyridine moiety.

Electrospray ionization mass spectrometry would facilitate the formation of various adduct ions, including sodium and potassium adducts at mass-to-charge ratios 232.10564 and 248.07958, respectively. These adduct formations provide additional confirmation of molecular weight and assist in structural verification through accurate mass measurements.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups within this compound. The carbamate carbonyl group would exhibit a strong absorption band around 1680-1720 wavenumbers, characteristic of the C=O stretching vibration. The N-H stretching vibrations of both the amino group and the carbamate nitrogen would appear in the 3200-3500 wavenumber region, with the primary amino group showing both symmetric and asymmetric stretching modes.

The tert-butyl group would contribute characteristic C-H stretching vibrations around 2900-3000 wavenumbers, along with distinctive C-H bending vibrations around 1360-1390 wavenumbers corresponding to the gem-dimethyl groups. The pyridine ring would exhibit characteristic aromatic C-H stretching around 3000-3100 wavenumbers and aromatic C=C and C=N stretching vibrations in the 1400-1600 wavenumber region.

The C-O stretching vibration of the carbamate ester linkage would appear around 1150-1250 wavenumbers, while the N-H bending vibration of the carbamate group would contribute to absorptions in the 1500-1550 wavenumber region. These characteristic vibrational modes provide a fingerprint for compound identification and structural confirmation.

Computational Chemistry Insights

Computational chemistry approaches provide valuable theoretical insights into the electronic structure, molecular properties, and reactivity patterns of this compound. Predicted physical properties derived from computational methods include a boiling point of 307.1±27.0 degrees Celsius at standard atmospheric pressure and a flash point of 139.6±23.7 degrees Celsius. The predicted pKa value of 12.26±0.70 indicates the basic nature of the amino group and provides insights into the compound's behavior under various pH conditions.

Computational predictions of molecular properties facilitate understanding of the compound's behavior in different environments and its potential interactions with biological targets or synthetic reagents. The calculated density of 1.2±0.1 grams per cubic centimeter aligns well with experimental measurements, validating the computational approaches employed. These theoretical calculations complement experimental characterization and provide guidance for synthetic planning and application development.

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations would provide detailed information about the electronic structure, geometry optimization, and energetic properties of this compound. Such calculations would predict the most stable molecular conformation, confirming the relative orientations of the pyridine ring, carbamate group, and tert-butyl substituent. The optimized geometry would reveal bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure.

Electronic structure calculations would elucidate the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the compound's electronic properties and potential reactivity. The electron density distribution would reveal regions of high and low electron density, which correlate with nucleophilic and electrophilic reaction sites. Vibrational frequency calculations would predict infrared absorption frequencies, supporting experimental spectroscopic assignments.

Thermodynamic property calculations would provide theoretical values for standard enthalpy of formation, entropy, and heat capacity, facilitating understanding of the compound's stability and thermal behavior. Natural bond orbital analysis would quantify the electronic delocalization and provide detailed information about bonding interactions within the molecule.

Properties

IUPAC Name

tert-butyl N-(6-aminopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKAANXUQSMDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666927
Record name tert-Butyl (6-aminopyridin-2-yl)carbamate
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322690-31-3
Record name tert-Butyl (6-aminopyridin-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(tert-butoxycarbonylamino)pyridine
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Biological Activity

Tert-butyl 6-aminopyridin-2-ylcarbamate (CAS Number: 322690-31-3) is a chemical compound that has garnered interest in various biological research applications. Its molecular formula is C10H15N3O2C_{10}H_{15}N_{3}O_{2}, with a molecular weight of 209.25 g/mol. The compound features a pyridine ring substituted with an amino group and a tert-butyl carbamate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, influencing biochemical pathways. Additionally, the amino group may participate in hydrogen bonding and other interactions that modulate enzyme activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which could be beneficial in therapeutic applications.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : A study explored the design and synthesis of compounds related to aminopyridine derivatives, highlighting their potential as selective inhibitors of nNOS. These compounds exhibited promising binding characteristics that could lead to the development of new therapeutics for neurodegenerative conditions .
  • Biological Evaluation : In vitro assays have demonstrated that this compound can modulate cellular responses, indicating its potential role in drug development targeting specific biological pathways .
  • Comparative Studies : Comparisons with similar compounds have shown that the presence of the tert-butyl carbamate group enhances solubility and bioavailability, which are critical factors in pharmacological efficacy .

Toxicity and Safety Profile

The toxicity profile of this compound is essential for its application in medicinal chemistry. Current data indicate that the compound has a moderate safety margin; however, detailed toxicity studies are required to fully understand its safety profile in vivo.

Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.25 g/mol
Melting Point127 °C
Purity≥97% (by titrimetric analysis)

Comparative Biological Activity

CompoundActivity TypeReference
This compoundEnzyme Inhibition
Tert-butyl (6-nitropyridin-2-yl)carbamateNeuroprotective
Tert-butyl (6-chloropyridin-2-yl)carbamateAntimicrobial

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-aminopyridin-2-ylcarbamate has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. For example, it has shown promise in inhibiting carboxypeptidase U, which is linked to thrombotic conditions. This suggests its potential use in developing anticoagulant therapies .

Case Study:
A study demonstrated that derivatives of this compound could effectively inhibit thrombus formation, indicating its relevance in treating conditions like myocardial infarction and deep vein thrombosis .

Research indicates that this compound can interact with various biological targets, making it a candidate for studying enzyme inhibitors and receptor ligands. Its structural features allow it to modulate biological pathways, which is crucial in drug design .

Biological Mechanism:
The compound may act by binding to active sites on enzymes or receptors, thus inhibiting their activity or modulating signaling pathways. This mechanism underpins its potential applications in pharmacology .

Material Science

In material science, this compound serves as a synthetic building block for creating novel macrocyclic compounds. These compounds can have adjustable properties, which are essential for developing advanced materials such as polydiacetylene nanotubes .

Application Example:
The synthesis of diameter-adjustable polydiacetylene nanotubes through crystallization processes highlights the versatility of this compound in material applications .

Data Table: Summary of Applications

Application AreaDescriptionCase Study/Reference
Medicinal ChemistryAnticoagulant properties; enzyme inhibitionInhibition of carboxypeptidase U
Biological ActivityInteraction with enzymes/receptors; potential therapeutic usesModulation of biological pathways
Material ScienceBuilding block for macrocyclic compounds; development of advanced materialsSynthesis of polydiacetylene nanotubes

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl N-(6-aminopyridin-2-yl)carbamate
  • CAS Registry Number : 322690-31-3
  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Molecular Weight : 225.25 g/mol
  • Synonyms: 2-Amino-6-(tert-butoxycarbonylamino)pyridine, 2-Amino-6-(Boc-amino)pyridine .

Structural Features: This compound consists of a pyridine ring substituted with an amino group (-NH₂) at the 6-position and a tert-butoxycarbonyl (Boc) carbamate group at the 2-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Applications: Primarily used as an intermediate in pharmaceutical and agrochemical synthesis, its amino group enables further functionalization, such as coupling reactions or derivatization .

Comparison with Structurally Similar Compounds

The following pyridine derivatives share the tert-butyl carbamate backbone but differ in substituents, impacting their chemical behavior and applications.

Substituent Variants and Their Effects

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 6-aminopyridin-2-ylcarbamate 6-NH₂, 2-Boc 322690-31-3 C₁₀H₁₅N₃O₂ 225.25 Reactive amino group for functionalization; Boc protection enhances stability .
tert-Butyl (6-methylpyridin-2-yl)carbamate 6-CH₃, 2-Boc 90101-22-7 C₁₁H₁₆N₂O₂ 208.26 Methyl group reduces reactivity compared to NH₂; used in less nucleophilic environments .
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate 6-Cl, 3-CH₃, 2-Boc 679392-20-2 C₁₁H₁₅ClN₂O₂ 242.70 Chloro and methyl groups enable cross-coupling (e.g., Suzuki); higher molecular weight impacts solubility .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-CH₂Boc 1142192-48-0 C₁₁H₁₄BrClN₂O₂ 321.60 Bromo and chloro substituents facilitate halogen exchange reactions; high cost ($400/g) due to synthetic complexity .
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-OCH₃, 2-Boc - C₁₁H₁₆N₂O₃ 224.26 Methoxy group enhances electron density, influencing catalytic activity; less reactive than amino derivatives .

Physical and Chemical Properties

  • Solubility: Amino and Boc groups enhance polarity, improving aqueous solubility compared to halogenated derivatives. For example, this compound is more soluble in polar solvents than its chloro or bromo counterparts .
  • Stability : Boc-protected amines resist basic conditions but are cleaved under acidic conditions (e.g., HCl/dioxane). Halogenated derivatives may require inert storage to prevent decomposition .

Preparation Methods

Detailed Preparation Method

A representative preparation method is described as follows, based on a synthesis route reported in peer-reviewed chemical literature:

Step 1: Amino Group Protection

  • Starting Material: 2-amino-6-methylpyridine or 6-aminopyridin-2-yl derivatives.
  • Reagents: Di-tert-butyl dicarbonate ((Boc)2O), triethylamine (TEA).
  • Solvent: Typically dichloromethane or tetrahydrofuran.
  • Conditions: Room temperature, stirring for several hours.
  • Outcome: Formation of tert-butyl 6-aminopyridin-2-ylcarbamate with excellent yield.

This step is crucial to protect the amino group from undesired side reactions in subsequent steps.

Step 2: Post-protection Functionalization (Optional)

Depending on the target molecule, further reactions such as lithiation and addition to electrophiles (e.g., epoxides) can be performed on the Boc-protected intermediate. For example:

  • Treatment with n-butyllithium to generate a dianion intermediate.
  • Reaction with epoxides to introduce hydroxyl functionalities.

Step 3: Purification

  • Extraction with organic solvents (e.g., ethyl acetate).
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Recrystallization or chromatography for purity enhancement.

Representative Reaction Scheme

Step Reactants & Conditions Product Yield (%) Notes
1 2-amino-6-methylpyridine + (Boc)2O + TEA, RT, 4 h This compound >90 Efficient protection of amino group
2 Boc-protected intermediate + n-BuLi, then epoxide Hydroxylated Boc-protected pyridine 70-80 Lithiation and nucleophilic addition
3 Work-up: extraction, drying, concentration, purification Pure this compound - High purity product obtained

Research Findings and Analysis

  • The Boc protection of 6-aminopyridin-2-yl derivatives is highly efficient and selective, yielding stable carbamate intermediates suitable for further synthetic elaboration.
  • The use of bases such as triethylamine facilitates the reaction by scavenging acidic by-products.
  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) if free amine is required later.
  • Lithiation of Boc-protected aminopyridines allows for regioselective functionalization, expanding the versatility of the intermediate.
  • Solvent choice (e.g., tetrahydrofuran, dichloromethane) can influence reaction rates and yields.
  • Purification techniques such as recrystallization from methyl tert-butyl ether improve the isolation of high-purity products.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Outcome
Amino protection agent Di-tert-butyl dicarbonate ((Boc)2O) High selectivity for amine protection
Base Triethylamine Neutralizes acid, promotes reaction
Solvent Dichloromethane, Tetrahydrofuran Affects solubility and reaction rate
Temperature Room temperature (20-25°C) Mild conditions preserve sensitive groups
Reaction time 2-6 hours Sufficient for complete protection
Work-up Extraction with ethyl acetate, drying Removes impurities and residual reagents
Purification Recrystallization or chromatography Enhances purity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 6-aminopyridin-2-ylcarbamate, and how can purity be ensured?

  • Methodology : The compound is synthesized via nucleophilic substitution between 6-aminopyridin-2-amine and tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere (N₂/Ar) at 0–5°C. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
  • Quality Control : Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). Discrepancies in elemental analysis (e.g., C, H, N content) require repetition under anhydrous conditions .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical?

  • Key Techniques :

  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), tert-butyl group (δ 1.3–1.5 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad).
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O carbamate) and ~3350 cm⁻¹ (N-H amine).
  • Mass Spec : Molecular ion peak [M+H]⁺ at m/z 224.26 (theoretical) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

  • Troubleshooting :

  • Scenario : Mismatch between observed m/z and theoretical molecular weight.
  • Solution : Verify ionization method (ESI vs. EI); impurities (e.g., residual solvents) may suppress ionization. Use high-resolution mass spectrometry (HRMS) for accurate mass validation .
  • Scenario : Split peaks in ¹H NMR.
  • Solution : Check for rotamers or residual moisture. Dry samples over molecular sieves and record spectra at elevated temperatures (e.g., 40°C) .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Experimental Design :

ParameterOptimization StrategyReference
TemperatureMaintain ≤10°C to suppress hydrolysis of tert-butyl chloroformate
SolventUse dichloromethane (DCM) for better solubility of intermediates
BaseReplace triethylamine with DMAP (catalytic) for faster carbamate formation
WorkupExtract unreacted amine with dilute HCl (pH 3–4) to improve purity

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Mechanistic Studies :

  • Enzyme Inhibition : Conduct kinetic assays (e.g., fluorescence polarization) to measure IC₅₀ against kinases or proteases. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ) for GPCRs .
    • Data Interpretation : Conflicting IC₅₀ values across studies may arise from assay pH or co-solvents (e.g., DMSO). Standardize buffer conditions and validate with orthogonal methods (SPR, ITC) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • SAR Framework :

Derivative ModificationObserved Impact on ActivityReference
6-Amino → 6-Cyano Increased lipophilicity improves blood-brain barrier penetration but reduces aqueous solubility
tert-Butyl → Benzyl Higher metabolic stability in liver microsomes but lower selectivity for target enzymes
Pyridine → Pyrimidine Altered binding kinetics due to modified π-π stacking with aromatic residues in active sites
  • Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput assays (e.g., FRET-based enzymatic screens) .

Safety and Handling Guidelines

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of tert-butyl chloroformate vapors .
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 6-aminopyridin-2-ylcarbamate
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